Trifluoromethyl 3,3,3-trifluoropropanoate
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Overview
Description
Trifluoromethyl 3,3,3-trifluoropropanoate is an organofluorine compound with the molecular formula C4H2F6O2. It is characterized by the presence of both trifluoromethyl and ester functional groups, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethyl 3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoropropionic acid with trifluoromethanol under acidic conditions . Another method includes the reaction of 3,3,3-trifluoropropionic acid with trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Trifluoromethyl 3,3,3-trifluoropropanol.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Trifluoromethyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways . The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trifluoromethyl 3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and ester functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
CAS No. |
93667-89-1 |
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Molecular Formula |
C4H2F6O2 |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
trifluoromethyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-2(11)12-4(8,9)10/h1H2 |
InChI Key |
HRADOMFTXBAHOC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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